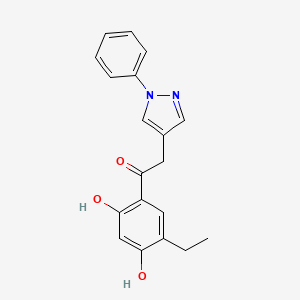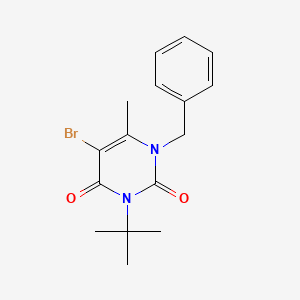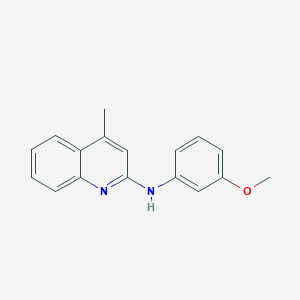
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea, also known as MBTU, is a compound that has been widely used in scientific research due to its unique properties. MBTU is a benzotriazole-based compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea involves the absorption of light energy by the benzotriazole moiety, which leads to the formation of a reactive species that initiates the polymerization reaction. The allyl group in N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea acts as a co-initiator, which enhances the efficiency of the photoinitiation process.
Biochemical and Physiological Effects:
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has several advantages as a photoinitiator for polymerization reactions. It has a high quantum yield, which means that it can initiate polymerization reactions with a high efficiency. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea is also stable and can be stored for extended periods without degradation. However, N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has some limitations as well. It has a narrow absorption range, which limits its use to specific wavelengths of light. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea is also sensitive to oxygen, which can inhibit its photoinitiation activity.
Orientations Futures
There are several future directions for the use of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in scientific research. One area of interest is the development of new photopolymerizable materials that can be used in various applications, such as 3D printing and microfabrication. Another area of interest is the investigation of the biological activity of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea and its derivatives, which could lead to the development of new therapeutic agents. Finally, the development of new synthesis methods for N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea and its derivatives could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea can be synthesized by the reaction of N-phenyl-N'-(1-methyl-1H-benzotriazol-5-yl)urea with allyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been widely used in scientific research as a photoinitiator for polymerization reactions. It has been found to be an effective photoinitiator for the polymerization of various monomers, including acrylates, methacrylates, and vinyl ethers. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has also been used in the preparation of photopolymerizable coatings and adhesives.
Propriétés
IUPAC Name |
3-(1-methylbenzotriazol-5-yl)-1-phenyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-3-11-22(14-7-5-4-6-8-14)17(23)18-13-9-10-16-15(12-13)19-20-21(16)2/h3-10,12H,1,11H2,2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZKDOVFDMPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(CC=C)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylbenzotriazol-5-yl)-1-phenyl-1-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)



![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)

